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1-(Pyridine-3-carbonyl)piperidine-4-carboxylic acid, also known by its chemical formula C₁₂H₁₄N₂O₃ and CAS number 67691-57-0, is a compound characterized by a piperidine ring substituted with a pyridine-3-carbonyl group and a carboxylic acid functional group at the fourth position. The structure features a six-membered piperidine ring fused with a pyridine moiety, which contributes to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis due to its potential biological activities and structural versatility .
A study published in the journal "Bioorganic & Medicinal Chemistry" investigated the inhibitory activity of 1-(P3C)PCA and related compounds against various enzymes, including cholinesterase and tyrosinase. The results showed that 1-(P3C)PCA displayed moderate inhibitory activity against both enzymes, suggesting its potential as a lead compound for further development of anticholinesterase and anti-tyrosinase drugs [].
Another study, published in "Molecules," evaluated the antimicrobial activity of 1-(P3C)PCA against various bacterial and fungal strains. The findings indicated moderate to weak antimicrobial activity, suggesting that further structural modifications might be necessary to enhance its potency [].
The reactivity of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid can be attributed to the presence of both the carbonyl and carboxylic acid functional groups. Key reactions include:
These reactions make it a versatile intermediate in synthetic organic chemistry .
Research indicates that 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid exhibits notable biological activities. Preliminary studies suggest potential applications in:
Several synthetic routes have been developed for 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid:
The applications of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid span various fields:
Interaction studies involving 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid focus on its binding affinity with biological targets. Research has indicated:
Several compounds share structural similarities with 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Pyridin-2-carbonyl)piperidine | C₁₂H₁₄N₂O₂ | Substituted at position 2; may exhibit different biological activities. |
| 4-Piperidone | C₅H₉NO | Lacks the pyridine moiety; used mainly in synthesis rather than direct biological applications. |
| N-(Pyridin-3-carbonyl)glycine | C₈H₈N₂O₃ | Contains glycine; potential for different pharmacological profiles due to amino acid incorporation. |
The uniqueness of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid lies in its specific combination of functional groups and structural features that confer distinct biological activities not fully replicated by these similar compounds .
1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid represents a heterocyclic organic compound with the molecular formula C₁₂H₁₄N₂O₃ [1]. The compound possesses a molecular weight of 234.25 grams per mole and exhibits a complex bicyclic structure incorporating both pyridine and piperidine ring systems [1] [2]. The molecular architecture consists of a six-membered piperidine ring bearing a carboxylic acid functional group at the 4-position, with the nitrogen atom of the piperidine ring connected to a carbonyl group derived from pyridine-3-carboxylic acid [1] [2].
The structural framework contains twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [2]. The two nitrogen atoms are positioned within the pyridine and piperidine rings respectively, while the three oxygen atoms are distributed between the carboxylic acid group and the carbonyl linkage connecting the two ring systems [1] [2]. The compound demonstrates significant molecular complexity with a computed complexity value of 298 [3].
Table 1: Fundamental Molecular Properties of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| Exact Mass | 234.10044231 Da | [3] |
| Monoisotopic Mass | 234.10044231 Da | [3] |
| Heavy Atom Count | 17 | [3] |
| Formal Charge | 0 | [3] |
| Topological Polar Surface Area | 70.5 Ų | [3] |
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid [1] [4]. This nomenclature follows standard IUPAC conventions by identifying the piperidine ring as the parent structure, with the carboxylic acid group at the 4-position and the pyridine-3-carbonyl substituent attached to the nitrogen atom [1] [4]. The nomenclature accurately reflects the structural connectivity and functional group positioning within the molecular framework [1] [4].
Alternative systematic naming conventions include 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylic acid and 1-(pyridin-3-ylcarbonyl)piperidine-4-carboxylic acid, which represent equivalent systematic descriptions of the same molecular structure [1]. These variations demonstrate the flexibility within IUPAC nomenclature while maintaining structural accuracy and chemical clarity [1].
The European Community Number assigned to this compound is 877-676-6 [1]. This identifier facilitates regulatory compliance and chemical registration within European Union chemical legislation frameworks [1]. The European Community Number serves as a complementary identification system to the CAS Registry Number for European regulatory purposes [1].
The International Chemical Identifier string for 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid is InChI=1S/C12H14N2O3/c15-11(10-2-1-5-13-8-10)14-6-3-9(4-7-14)12(16)17/h1-2,5,8-9H,3-4,6-7H2,(H,16,17) [3]. This standardized representation encodes the complete molecular structure including atomic connectivity, hydrogen atom positions, and stereochemical information [3].
The corresponding InChIKey is QLIKYTOUENHOPC-UHFFFAOYSA-N, which provides a condensed hash representation of the complete InChI string [3]. The InChIKey enables rapid database searching and structural comparison while maintaining molecular specificity [3]. These digital identifiers facilitate computational chemistry applications and automated structure-activity relationship analyses [3].
The Simplified Molecular Input Line Entry System notation for this compound is C1CN(CCC1C(=O)O)C(=O)C2=CN=CC=C2 [3]. This linear string representation captures the molecular structure in a format suitable for computational processing and database storage [3]. The SMILES notation indicates the ring structures, functional groups, and atomic connectivity in a standardized format that enables automated chemical structure recognition [3].
Table 2: Alternative Names and Chemical Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 67691-57-0 | [1] |
| European Community Number | 877-676-6 | [1] |
| DSSTox Substance ID | DTXSID50359131 | [1] |
| DSSTox CID | DTXCID50310186 | [1] |
| Wikidata ID | Q82140175 | [1] |
| PubChem CID | 943291 | [1] |
| 1-Nicotinoylpiperidine-4-carboxylic acid | Alternative name | [1] |
| 1-(pyridin-3-ylcarbonyl)piperidine-4-carboxylic acid | Alternative name | [1] |
| 1-(3-Pyridinylcarbonyl)-4-piperidine-carboxylic acid | Alternative name | [1] |
1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid exhibits structural isomerism with several related compounds differing in the position of functional groups [5] [6] [7]. The primary position isomers include 1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid (CAS 67691-62-7) and 1-(pyridine-4-carbonyl)piperidine-4-carboxylic acid (CAS 67691-63-8), which feature the carbonyl group attached to different positions of the pyridine ring [5] [8] [7].
The 2-position isomer, also known as 1-picolinoylpiperidine-4-carboxylic acid, contains the carbonyl group attached to the 2-position of the pyridine ring [5] [7]. This structural variation results in different electronic and steric properties compared to the 3-position derivative [5] [7]. The 4-position isomer, termed 1-isonicotinoylpiperidine-4-carboxylic acid, demonstrates the carbonyl linkage at the 4-position of the pyridine ring [8] [9].
Additional position isomers involve variations in the carboxylic acid position on the piperidine ring [6]. The compound 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid (CAS 67691-59-2) represents an isomer where the carboxylic acid group is positioned at the 2-position of the piperidine ring rather than the 4-position [6]. These structural variations significantly influence the molecular properties and potential biological activities of the compounds [6] [10].
Table 3: Position Isomers Comparison
| Isomer | CAS Number | Substitution Pattern | Molecular Weight |
|---|---|---|---|
| 1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid | 67691-62-7 | Picolinoyl (2-position pyridine) | 234.25 g/mol |
| 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid | 67691-57-0 | Nicotinoyl (3-position pyridine) | 234.25 g/mol |
| 1-(pyridine-4-carbonyl)piperidine-4-carboxylic acid | 67691-63-8 | Isonicotinoyl (4-position pyridine) | 234.25 g/mol |
| 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | 67691-59-2 | Nicotinoyl with 2-position carboxylic acid | 234.25 g/mol |
The piperidine ring within 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid adopts specific conformational states that influence the overall molecular geometry and properties [11] [12]. Piperidine rings characteristically exist in chair conformations, which represent the most energetically favorable arrangement for six-membered saturated heterocycles [11] [12]. The chair conformation minimizes ring strain and optimizes bond angles and distances [11] [12].
Research demonstrates that piperidine rings can undergo conformational interconversion between equatorial and axial nitrogen arrangements [11]. The chair form can interconvert between equatorial nitrogen hydrogen and axial nitrogen hydrogen conformers, with the relative stability depending on substituent effects and electronic factors [11]. In the neutral ground state, both chair conformations may coexist in equilibrium [11].
The presence of the carbonyl substituent at the nitrogen atom and the carboxylic acid group at the 4-position influences the conformational preferences of the piperidine ring [12]. The carbonyl group attached to the nitrogen adopts an arrangement that minimizes steric interactions with the ring substituents [12]. The carboxylic acid group at the 4-position preferentially occupies an equatorial position to reduce steric hindrance [12].
Conformational analysis indicates that the hybridization state of carbon atoms adjacent to the piperidine nitrogen significantly affects ring conformation [12]. Carbon atoms with sp³ hybridization favor chair conformations, while sp² hybridization can distort the ring toward half-chair or boat conformations [12]. In 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid, the nitrogen atom maintains tetrahedral geometry, supporting the chair conformation preference [12].
Table 4: Conformational Properties of Piperidine Ring Systems
| Conformational Parameter | Value/Description | Reference |
|---|---|---|
| Preferred Conformation | Chair | [11] [12] |
| Ring Puckering Amplitude | ~0.55 Å (typical) | [12] |
| Nitrogen Hybridization | sp³ tetrahedral | [12] |
| Carboxylic Acid Orientation | Equatorial preferred | [12] |
| Conformational Barrier | Low energy nitrogen inversion | [11] |
| Ionization Energy Difference | 231 ± 4 cm⁻¹ (Chair-Eq vs Chair-Ax) | [11] |